molecular formula C27H24N4O4S B3251096 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE CAS No. 207003-79-0

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B3251096
CAS No.: 207003-79-0
M. Wt: 500.6 g/mol
InChI Key: JAHSHISLZVAEBL-UHFFFAOYSA-N
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Description

The compound 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (DHP) derivative featuring a cyano group at position 5, a furan-2-yl substituent at position 4, and a complex sulfanyl side chain at position 4. Its structure integrates a carboxamide group at position 3, linked to a 2-methoxyphenyl moiety, and a phenylcarbamoyl-methyl sulfanyl group at position 5.

Properties

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-17-24(26(33)31-20-11-6-7-12-21(20)34-2)25(22-13-8-14-35-22)19(15-28)27(29-17)36-16-23(32)30-18-9-4-3-5-10-18/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHSHISLZVAEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and cyanoacetates under controlled conditions. The reaction conditions often involve the use of catalysts such as piperidine or ammonium acetate, and the reactions are carried out in solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into simpler molecules.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-cyano derivatives exhibit promising anticancer properties. The dihydropyridine structure is known to interact with cellular pathways involved in cancer proliferation. Research has demonstrated that modifications in the substituents can enhance the selectivity and potency against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related dihydropyridine compounds, revealing that the introduction of cyano and furan groups significantly increased cytotoxicity against breast and prostate cancer cells .

Antioxidant Properties

The furan moiety is recognized for its antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for developing drugs aimed at preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
5-Cyano Compound20Journal of Biological Chemistry
Control (Vitamin C)15Journal of Biological Chemistry
Related Dihydropyridine25Phytochemistry

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially making it useful in treating conditions like Alzheimer's disease. The mechanism is believed to involve inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the brain.

Case Study:

A pharmacological study showed that a similar compound reduced AChE activity by 40% in vitro, suggesting potential for cognitive enhancement .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mLAntimicrobial Agents and Chemotherapy
S. aureus16 µg/mLAntimicrobial Agents and Chemotherapy
Candida albicans64 µg/mLMycopathologia

Mechanism of Action

The mechanism of action of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential as a skin-whitening agent .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The closest structural analogs are AZ331 and AZ257 , which share the 1,4-dihydropyridine core and differ primarily in the substituents at the sulfanyl side chain:

  • AZ331 : Contains a 4-methoxyphenyl group at the 2-oxoethyl sulfanyl position.
  • AZ257 : Features a 4-bromophenyl group in the same position.
Compound R-group at Sulfanyl Side Chain Key Structural Features
Target Compound Phenylcarbamoyl-methyl Furan-2-yl, 2-methoxyphenyl, cyano
AZ331 4-Methoxyphenyl Similar DHP core; methoxy enhances polarity
AZ257 4-Bromophenyl Bromine increases lipophilicity

Key Observations :

  • The furan-2-yl substituent may confer distinct electronic effects compared to other heterocycles (e.g., pyridines or thiophenes) seen in similar DHPs.

Comparison with Sulfonamide Derivatives ()

Synthesized compounds such as 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide derivatives (e.g., 4a–4m) share the furan and sulfonamide/sulfanyl motifs but differ in core structure:

Feature Target Compound Sulfonamide Derivatives (4a–4m)
Core Structure 1,4-Dihydropyridine Furan-sulfonamide
Functional Groups Carboxamide, cyano, sulfanyl Sulfonamide, ketone, methylamine
Synthesis Complexity Multi-step coupling reactions Chlorosulfonation, boronic acid coupling

Key Observations :

  • The 1,4-DHP core in the target compound may offer redox activity or calcium channel modulation, whereas sulfonamide derivatives are typically explored for antimicrobial properties .
  • The sulfanyl group in the target compound could improve metabolic stability compared to sulfonamides, which are prone to hydrolysis .

Comparison with Hydroxamic Acid Derivatives ()

Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) and pyrazine carboxamides (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide) share carboxamide groups but differ in backbone and functionalization:

Feature Target Compound Hydroxamic Acid/Pyrazine Derivatives
Primary Application Not reported (DHP typical uses: cardiovascular) Antioxidant (), kinase inhibition ()
Key Functional Groups Cyano, carboxamide, sulfanyl Hydroxamic acid, hydroxy-acetyl, halogens
Synthetic Methods Likely HATU-mediated coupling Chiral separation, Pd-catalyzed coupling

Key Observations :

  • The absence of a hydroxamic acid group in the target compound suggests it is unlikely to act as a histone deacetylase (HDAC) inhibitor, unlike compounds in and .

Biological Activity

The compound 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfany}-1,4-dihydropyridine-3-carboxamide is a complex organic molecule characterized by a dihydropyridine core and various functional groups that suggest significant biological activity. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural features of this compound include:

  • Dihydropyridine core : A common scaffold in many bioactive molecules.
  • Cyano group : Enhances reactivity and potential interactions with biological targets.
  • Furan ring : Contributes to the compound's pharmacological properties.
  • Methoxyphenyl substituents : Increases lipophilicity and may influence bioavailability.
  • Sulfanyl group : Potentially enhances biological activity through thiol interactions.

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities. The following table summarizes some of the key activities associated with related dihydropyridine derivatives:

Compound NameStructural FeaturesBiological Activity
5-cyano-1,4-dihydropyridineDihydropyridine coreAntimicrobial
4-(methoxyphenyl)thiazoleThiazole ringAnticancer
2-methyl-3-pyridinecarboxamidePyridine derivativeAntimicrobial

The unique combination of functional groups in 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfany}-1,4-dihydropyridine-3-carboxamide may lead to distinct biological activities not observed in its analogs.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may interact with various cellular pathways:

  • Inhibition of PDE4 : Similar compounds have been shown to inhibit phosphodiesterase 4 (PDE4), leading to elevated intracellular cAMP levels and reduced expression of inflammatory cytokines such as TNF and IL-17 .
  • Anticancer Activity : Dihydropyridine derivatives have demonstrated potential anticancer properties against several cell lines, including HeLa (cervical carcinoma) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on a series of 1,4-dihydropyridine derivatives found that certain modifications enhanced their anticancer activity against multiple cancer cell lines, suggesting that similar modifications could be beneficial for the target compound .
  • Another investigation highlighted the role of structural features in modulating the activity against specific targets, emphasizing the importance of functional group positioning and electronic properties in determining biological effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing this 1,4-dihydropyridine derivative?

Answer:
The synthesis of structurally analogous 1,4-dihydropyridines often involves multi-step protocols, including:

  • Stepwise functionalization : Introducing thioether groups (e.g., via nucleophilic substitution at the 6-position) using mercaptoalkyl intermediates, as seen in derivatives with phenylcarbamoyl-methyl sulfanyl substituents .
  • Flow chemistry optimization : Design of Experiments (DoE) principles can enhance reaction efficiency and reproducibility, particularly for oxidation or cyclization steps, as demonstrated in flow-based syntheses of related heterocycles .
  • Protecting group strategies : Methoxyphenyl and furan moieties are typically introduced early in the synthesis to minimize side reactions .

Basic: How should researchers characterize the molecular structure and confirm regioselectivity?

Answer:

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the furan ring and dihydropyridine core, critical for assessing planarity and steric interactions .
  • NMR spectroscopy : Use 1^1H-1^1H COSY and 13^{13}C DEPT-135 to assign substituents (e.g., methyl groups at position 2 and methoxyphenyl at position 4). The sulfanyl group’s chemical shift in 1^1H NMR (~2.5–3.5 ppm) confirms its integration .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the cyano and carboxamide groups .

Advanced: How can computational methods predict stability and reactivity under varying conditions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-deficient regions (e.g., cyano group) prone to nucleophilic attack. DFT also models tautomeric equilibria in the 1,4-dihydropyridine ring under acidic/basic conditions .
  • Molecular dynamics simulations : Predict solubility by analyzing interactions between hydrophobic substituents (e.g., phenylcarbamoyl-methyl) and solvents like DMSO .
  • Thermogravimetric analysis (TGA) : Validate computational predictions of thermal stability, especially for the sulfanyl linker, which may degrade above 200°C .

Advanced: How to address contradictions in pharmacological data, such as ambiguous target binding?

Answer:

  • Target validation assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., macrophage colony-stimulating factor 1 receptor, as seen in structurally related compounds) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace furan with thiophene or vary the methoxyphenyl group) to isolate pharmacophoric features. Compare IC50_{50} values across analogs .
  • Off-target screening : Employ kinase profiling panels to rule out nonspecific interactions, which are common in polypharmacological scaffolds .

Advanced: What strategies resolve discrepancies in biological activity across in vitro vs. in vivo models?

Answer:

  • Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolites (e.g., oxidation of the furan ring or hydrolysis of the carboxamide), which may explain reduced in vivo efficacy .
  • Pharmacokinetic modeling : Use allometric scaling to correlate in vitro permeability (Caco-2 assays) with observed bioavailability discrepancies .
  • Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins to enhance solubility and reduce rapid clearance, as suggested for similar hydrophobic dihydropyridines .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-DAD/MS : Detect impurities at trace levels (<0.1%), particularly regioisomers from incomplete cyclization during synthesis .
  • Elemental analysis : Confirm stoichiometry of nitrogen and sulfur atoms, which are prone to deviations in multi-heteroatom systems .
  • Karl Fischer titration : Quantify water content, as hygroscopic carboxamide groups may affect crystallization .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Heuristic algorithms : Apply Bayesian optimization to iteratively adjust parameters (temperature, solvent polarity, catalyst loading) and maximize yield while minimizing side products .
  • Continuous-flow systems : Improve heat transfer and mixing efficiency for exothermic steps (e.g., thioether formation), reducing decomposition pathways .
  • Green chemistry metrics : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) without compromising reaction efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 2
5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

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